molecular formula C13H10N2OS B1394575 1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carbaldehyde CAS No. 1263063-12-2

1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carbaldehyde

Cat. No. B1394575
M. Wt: 242.3 g/mol
InChI Key: RIBIKAAUZVFDFM-UHFFFAOYSA-N
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Description

“1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carbaldehyde” is a chemical compound with the CAS Number: 1263063-12-2 . It has a molecular weight of 242.3 . The compound is solid in physical form .


Molecular Structure Analysis

The molecular structure of “1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carbaldehyde” is represented by the linear formula C13H10N2OS . The InChI code for this compound is 1S/C13H10N2OS/c1-15-13-11 (7-10 (8-16)17-13)12 (14-15)9-5-3-2-4-6-9/h2-8H,1H3 .


Chemical Reactions Analysis

While specific chemical reactions involving “1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carbaldehyde” are not available, thienopyrazole-based compounds have been studied for their antitumor effects and kinase inhibitory activity .


Physical And Chemical Properties Analysis

“1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carbaldehyde” is a solid compound with a melting point between 172 - 174°C .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

1-Methyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carbaldehyde has been utilized in the synthesis of various heterocyclic compounds. For instance, it has been used to create unsymmetrical 2,5-disubstituted-1,3,4-oxadiazoles and 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles, which are derived from thieno[2,3-c]pyrazole-5-carbohydrazide. These compounds have potential applications in pharmaceuticals and materials science due to their unique structural properties (Patil et al., 2014).

Crystal Structure Analysis

The compound has been studied for its crystal structure, which provides valuable insights into its molecular geometry and potential interactions. The crystal structure of derivatives like 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, a closely related compound, has been determined, aiding in the understanding of its chemical and physical properties (Xu & Shi, 2011).

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of compounds synthesized from 1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carbaldehyde. For example, chitosan Schiff bases derived from related heterocyclic moieties have been evaluated for their antimicrobial activity against various bacterial and fungal strains (Hamed et al., 2020).

Safety And Hazards

The compound has been classified with the hazard statements H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

Thienopyrazole-based compounds, including “1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carbaldehyde”, are underexplored but have shown promising antitumor effects . Continued investigation and development of these compounds are encouraged to target and treat cancers .

properties

IUPAC Name

1-methyl-3-phenylthieno[2,3-c]pyrazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2OS/c1-15-13-11(7-10(8-16)17-13)12(14-15)9-5-3-2-4-6-9/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIBIKAAUZVFDFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(S2)C=O)C(=N1)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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